3'-Amino-3'-deoxy-5'-o-dmt-thymidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

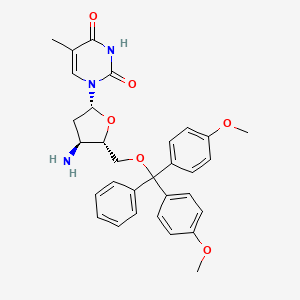

3'-Amino-3'-deoxy-5'-o-dmt-thymidine is a useful research compound. Its molecular formula is C31H33N3O6 and its molecular weight is 543.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Activities

Research indicates that 3'-amino-3'-deoxy-5'-o-dmt-thymidine plays a crucial role in various biological processes:

- Nucleic Acid Interactions : It acts as a building block in DNA synthesis, where the amino group enhances base pairing fidelity during oligonucleotide formation.

- Therapeutic Development : Modified nucleotides like this one are essential for studying nucleic acid interactions and developing therapeutic agents, particularly in antiviral and anticancer research .

Research Applications

The compound has diverse applications across several fields:

Oligonucleotide Synthesis

This compound is extensively used in synthesizing custom oligonucleotides for various research applications, including:

- Gene Expression Studies : It aids in the design of probes and primers for quantitative PCR and other gene expression assays.

- Sequencing : The compound is integral to sequencing technologies, enhancing the accuracy of base pairing during DNA replication.

Antiviral Research

Studies have shown that modified thymidine derivatives exhibit antiviral properties. For instance, compounds derived from this compound have been explored for their potential against viral infections, including HIV and other retroviruses. The incorporation of such derivatives into oligonucleotides can improve their stability and efficacy against viral targets .

Antibacterial and Antifungal Applications

Research has also indicated that modified thymidine derivatives can serve as inhibitors against bacterial strains such as Mycobacterium tuberculosis. The ability to design selective inhibitors based on the structure of this compound opens new avenues for antibiotic development .

Case Studies

Several studies highlight the practical applications of this compound:

- Inhibitors of Mycobacterium tuberculosis : A study demonstrated that modified thymidine derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis, showcasing their potential as therapeutic agents .

- Fluorescent Labeling for Diagnostics : Researchers have utilized fluorescently labeled oligonucleotides containing this compound for nucleic acid diagnostics, enhancing detection sensitivity through fluorescence emission upon hybridization with target DNA sequences .

Analyse Des Réactions Chimiques

Key Chemical Reactions

The compound participates in several critical reactions:

Antineoplastic Activity

Research highlights the compound's role as a competitive inhibitor of dTTP (K<sub>i</sub> = 3.3 µM) in DNA polymerase reactions . This inhibition disrupts DNA replication in cancer cells, with effects including:

-

Accumulation of thymidine di- and triphosphate derivatives.

-

Reduced incorporation of labeled thymidine into DNA.

Structural and Analytical Insights

-

Molecular Formula : C<sub>31</sub>H<sub>33</sub>N<sub>3</sub>O<sub>6</sub> (molecular weight = 543.6 g/mol) .

-

Spectroscopic Analysis : NMR and mass spectrometry confirm structural integrity. For example, the 5'-DMT group exhibits characteristic signals at δ 7.45–6.81 ppm in <sup>1</sup>H NMR spectra .

-

Stereochemistry : Configurations are determined via NOESY correlations, with the deoxyribo isomer showing distinct correlations between the 3'-proton and thymine nucleobase .

Toxicity and Stability

-

Metabolic Fate : The compound is metabolized into monophosphate, diphosphate, and triphosphate derivatives, with no incorporation into DNA .

-

Chemical Stability : The DMT protecting group ensures stability during synthesis, but the compound is sensitive to acidic conditions during deprotection .

Comparison with Related Analogues

Propriétés

Formule moléculaire |

C31H33N3O6 |

|---|---|

Poids moléculaire |

543.6 g/mol |

Nom IUPAC |

1-[(2R,4S,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C31H33N3O6/c1-20-18-34(30(36)33-29(20)35)28-17-26(32)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28H,17,19,32H2,1-3H3,(H,33,35,36)/t26-,27+,28+/m0/s1 |

Clé InChI |

RVVIWKLSTHKWIL-UPRLRBBYSA-N |

SMILES isomérique |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N |

SMILES canonique |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.